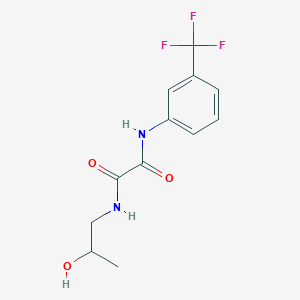
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
Cat. No. B1596796
Key on ui cas rn:
433241-66-8
M. Wt: 290.24 g/mol
InChI Key: HYWZVKHXMDLZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08466284B2
Procedure details


Acetonitrile (3.06 L) and N-(2-hydroxypropyl)-N′-[3-(trifluoromethyl)-phenyl]ethanediamide (200 g, 1 eq) were charged to a reaction vessel to give a white slurry. A slurry of ruthenium chloride hydrate (2.33 g, 0.02 eq) in water (0.21 L) was charged to the reactor. Sodium bromate (114.4 g, 1.1 eq) was dissolved in water (0.48 L) and added dropwise to the dark brown solution over 2 hours keeping the reaction temperature between 20-25° C. The reaction was then held at 20-25° C. for a further 4 hours. Water (3.4 L) was added to the mixture and the product collected by filtration. The filter cake was washed with water (0.84 L) and dried at 65° C. The title compound (177.2 g, 89.2%) was isolated as a pale grey fluffy solid.

Quantity
200 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
C(#N)C.[OH:4][CH:5]([CH3:23])[CH2:6][NH:7][C:8](=[O:22])[C:9]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([C:18]([F:21])([F:20])[F:19])[CH:13]=1)=[O:10].Br([O-])(=O)=O.[Na+]>O.O.[Ru](Cl)(Cl)Cl>[O:4]=[C:5]([CH3:23])[CH2:6][NH:7][C:8](=[O:22])[C:9]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([C:18]([F:19])([F:20])[F:21])[CH:13]=1)=[O:10] |f:2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.06 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
OC(CNC(C(=O)NC1=CC(=CC=C1)C(F)(F)F)=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
114.4 g
|
|
Type
|
reactant
|
|
Smiles
|
Br(=O)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.48 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0.21 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
2.33 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.[Ru](Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
3.4 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white slurry
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise to the dark brown solution over 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
between 20-25° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the product collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with water (0.84 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 65° C
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C(CNC(C(=O)NC1=CC(=CC=C1)C(F)(F)F)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 177.2 g | |
| YIELD: PERCENTYIELD | 89.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

